molecular formula C14H15N3O B2653524 N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide CAS No. 2361639-92-9

N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide

カタログ番号 B2653524
CAS番号: 2361639-92-9
分子量: 241.294
InChIキー: KQGUESMNZLJTCY-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide, also known as MPTP, is a synthetic compound that has been widely used in scientific research. MPTP is a potent neurotoxin that selectively damages dopaminergic neurons in the brain, leading to symptoms similar to those observed in Parkinson's disease. The compound has been extensively studied for its mechanism of action, biochemical and physiological effects, as well as its potential therapeutic applications.

作用機序

N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide is converted to a toxic metabolite, MPP+, by the enzyme monoamine oxidase-B (MAO-B) in the brain. MPP+ is taken up by dopaminergic neurons through the dopamine transporter and accumulates in the mitochondria, where it inhibits complex I of the electron transport chain, leading to mitochondrial dysfunction and oxidative stress. This ultimately leads to the death of dopaminergic neurons.
Biochemical and Physiological Effects:
This compound-induced neurotoxicity results in a loss of dopaminergic neurons in the substantia nigra, leading to a decrease in dopamine levels in the striatum. This results in motor symptoms such as tremors, rigidity, and bradykinesia. This compound also induces oxidative stress, leading to the production of reactive oxygen species and lipid peroxidation. This can result in damage to cellular components such as proteins, lipids, and DNA.

実験室実験の利点と制限

N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide has been widely used as a model of Parkinson's disease in animal studies. The compound is easy to administer and produces a consistent and reproducible pattern of neurotoxicity. However, there are limitations to the use of this compound as a model of Parkinson's disease. The compound only produces a partial loss of dopaminergic neurons, whereas Parkinson's disease is characterized by a progressive loss of dopaminergic neurons. In addition, this compound-induced neurotoxicity does not fully replicate the complex pathophysiology of Parkinson's disease.

将来の方向性

There are several future directions for research on N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide and its potential therapeutic applications. One area of research is the development of neuroprotective strategies that can prevent or slow the progression of Parkinson's disease. Another area of research is the development of new animal models that more closely replicate the pathophysiology of Parkinson's disease. Finally, there is a need for further research on the biochemical and physiological effects of this compound, as well as its potential applications in other neurodegenerative diseases.

合成法

N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide can be synthesized through a multi-step process involving the reaction of 2-methylimidazole with benzyl chloride, followed by the reaction of the resulting benzyl derivative with propargyl bromide. The final product, this compound, can be obtained through a palladium-catalyzed coupling reaction between the propargyl derivative and an aryl halide.

科学的研究の応用

N-[[4-(2-Methylimidazol-1-yl)phenyl]methyl]prop-2-enamide has been widely used in scientific research to study the pathophysiology of Parkinson's disease. The compound selectively damages dopaminergic neurons in the substantia nigra, leading to a loss of dopamine in the striatum. This results in motor symptoms such as tremors, rigidity, and bradykinesia, which are characteristic of Parkinson's disease. This compound has also been used to study the role of oxidative stress in neurodegenerative diseases and to investigate potential therapeutic strategies for Parkinson's disease.

特性

IUPAC Name

N-[[4-(2-methylimidazol-1-yl)phenyl]methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O/c1-3-14(18)16-10-12-4-6-13(7-5-12)17-9-8-15-11(17)2/h3-9H,1,10H2,2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQGUESMNZLJTCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=CC=C(C=C2)CNC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。